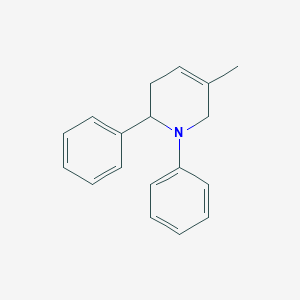![molecular formula C12H27N3 B12578906 4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine CAS No. 299206-02-3](/img/structure/B12578906.png)
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine typically involves the reaction of 4-methylpentan-2-amine with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, potentially modulating the activity of neurotransmitters or other signaling molecules. This interaction can lead to changes in cellular function and has implications for its use in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpiperazine: Shares the piperazine ring but lacks the additional ethyl and pentan-2-amine groups.
N-Ethylpiperazine: Similar structure but with an ethyl group instead of the methyl group.
Pentan-2-amine: Lacks the piperazine ring but shares the pentan-2-amine backbone.
Uniqueness
4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine is unique due to the combination of the piperazine ring and the pentan-2-amine backbone. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
CAS-Nummer |
299206-02-3 |
|---|---|
Molekularformel |
C12H27N3 |
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
4-methyl-N-(2-piperazin-1-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C12H27N3/c1-11(2)10-12(3)14-6-9-15-7-4-13-5-8-15/h11-14H,4-10H2,1-3H3 |
InChI-Schlüssel |
XSPQVVHVPCZFCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
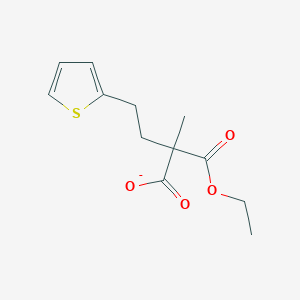
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
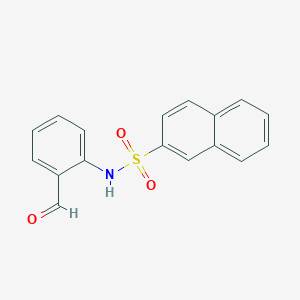
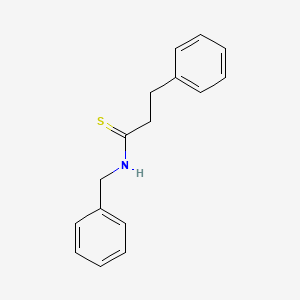
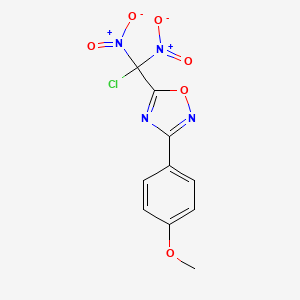



![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)

